3-tert-Butyl-4-hydroxyphenyl sulfate
Description
Structure
3D Structure
Properties
CAS No. |
1072455-70-9 |
|---|---|
Molecular Formula |
C10H14O5S |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
(3-tert-butyl-4-hydroxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C10H14O5S/c1-10(2,3)8-6-7(4-5-9(8)11)15-16(12,13)14/h4-6,11H,1-3H3,(H,12,13,14) |
InChI Key |
XWORSCCDYLGUGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OS(=O)(=O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Sulfation of Phenolic Precursors
The introduction of a sulfate (B86663) moiety onto a phenolic ring is a key transformation in the synthesis of compounds like 3-tert-butyl-4-hydroxyphenyl sulfate. This can be achieved through several distinct methods, including chemical and enzymatic approaches.
The formation of a sulfate ester is a primary method for producing sulfate conjugates of phenolic compounds. This is typically achieved by reacting the precursor phenol (B47542) with a suitable sulfating agent. Commonly used reagents include sulfur trioxide complexes with nitrogen bases such as pyridine (B92270) (SO₃·pyridine) or trimethylamine. mdpi.comnih.gov The reaction with SO₃·pyridine is often conducted in a solvent like anhydrous pyridine or acetonitrile (B52724) at elevated temperatures. mdpi.comresearchgate.net
A more recent development in this area is the use of tributylsulfoammonium betaine (B1666868) (SO₃·NBu₃), which has proven effective for the sulfation of various phenolic substrates. mdpi.comrsc.org An alternative strategy involves a two-step process where the phenol is first reacted with an alkyl chlorosulfate (B8482658) to form a protected, uncharged sulfate diester. researchgate.netacs.org This intermediate is often easier to purify using standard techniques like silica (B1680970) gel chromatography before a final deprotection step yields the desired sulfate monoester. researchgate.netacs.org The use of dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with sulfuric acid also facilitates sulfation, though this method is generally not compatible with substrates that are sensitive to acidic conditions. rsc.orgacs.org
Strong acids can serve as catalysts or reagents in the sulfation of phenols. Chlorosulfonic acid is a potent sulfating agent that reacts with phenolic hydroxyl groups to form sulfate esters, often in a solvent like dimethylformamide. nih.govgoogle.com While effective, its high reactivity can sometimes lead to charring and discoloration of the product, necessitating careful control of reaction conditions. google.com
Sulfuric acid is another fundamental acidic catalyst used in related esterification reactions. google.com In Fischer esterification, a catalytic amount of concentrated sulfuric acid protonates a carboxylic acid, enhancing its electrophilicity for subsequent reaction with an alcohol. youtube.com While this mechanism is for a different type of esterification, the principle of acid catalysis is broadly applicable. In the context of sterically hindered phenols, such as derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid, strongly acidic ion-exchange resins have been employed as recyclable, non-corrosive catalysts for esterification. google.com However, the choice of resin is critical, as some types can cause undesirable side reactions like debutylation. google.com
Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for creating sulfate esters. mdpi.comnih.gov These reactions typically employ sulfotransferases (SULTs) to catalyze the transfer of a sulfonate group to the phenolic acceptor. mdpi.comnih.gov In nature, the universal sulfate donor for these enzymes is 3′-phosphoadenosine-5′-phosphosulfate (PAPS), but its high cost and instability make it impractical for large-scale synthesis. mdpi.comresearchgate.net
To overcome this limitation, researchers have turned to PAPS-independent bacterial aryl sulfotransferases (ASTs), such as the one isolated from Desulfitobacterium hafniense. nih.govnih.govresearchgate.net These enzymes can utilize more stable and affordable sulfate donors, most notably p-nitrophenyl sulfate (p-NPS). mdpi.comnih.gov Enzymatic sulfations are prized for their ability to proceed under mild conditions and with high regioselectivity, which is particularly advantageous when working with polyfunctional molecules. researchgate.netnih.gov However, a potential limitation is enzyme inhibition, which has been observed to prevent the successful sulfation of some monohydroxyphenolic acids. mdpi.comnih.gov
Table 1: Summary of Sulfation Strategies for Phenolic Precursors
| Method | Reagents/Catalysts | Key Features | Citations |
|---|---|---|---|
| Chemical Sulfation | SO₃·Pyridine, SO₃·Trimethylamine, SO₃·NBu₃ | Direct sulfation using sulfur trioxide complexes. | mdpi.comnih.govresearchgate.netrsc.org |
| Protected Sulfation | Alkyl Chlorosulfate, followed by deprotection | Forms a stable, purifiable diester intermediate. | researchgate.netacs.org |
| Acid-Catalyzed Sulfation | Chlorosulfonic Acid, Sulfuric Acid, Acidic Resins | Utilizes strong acids as reagents or catalysts. | nih.govgoogle.comgoogle.com |
| Enzymatic Sulfation | Aryl Sulfotransferase (AST), p-Nitrophenyl Sulfate (p-NPS) | Highly selective, occurs under mild conditions. | mdpi.comnih.govnih.govresearchgate.net |
Synthesis of Related 3-tert-Butyl-4-hydroxyphenyl Derivatives
The synthesis of other molecules containing the 3-tert-butyl-4-hydroxyphenyl moiety often employs classic organic reactions to build more complex structures.
The esterification of sterically hindered carboxylic acids like 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyric acid requires specific catalytic systems. The general method for producing esters from a carboxylic acid and an alcohol is the Fischer esterification, which proceeds under acid catalysis, typically with sulfuric acid. youtube.com For hindered phenolic acids, such as 3,5-di-tert-butyl-4-hydroxybenzoic acid, processes have been developed using strongly acidic gel-type ion-exchange resins as catalysts to react the acid with various alcohols. google.comgoogle.com This approach is designed to minimize side reactions like debutylation that can occur with other types of catalysts. google.com Another related method is transesterification, where an existing ester is reacted with an alcohol (e.g., pentaerythritol) in the presence of a basic catalyst to form a new, more complex ester. google.com
Propionate (B1217596) derivatives of 3-tert-butylphenol (B181075) can be synthesized through a combination of Michael addition and hydrogen migration steps. A patented method describes the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate by reacting 2,6-di-tert-butyl phenol with methyl acrylate. google.com The reaction is catalyzed by a base, such as sodium methoxide, and proceeds first through a Michael addition, which is then followed by a 1,5-hydride shift to yield the final product. google.com The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound. mdpi.com This synthetic route provides a direct way to form the carbon skeleton of the propionate side chain attached to the phenolic ring. google.com
Table 2: Synthesis of Related 3-tert-Butyl-4-hydroxyphenyl Derivatives
| Reaction Type | Precursors | Key Steps | Citations |
|---|---|---|---|
| Acid-Catalyzed Esterification | 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyric acid, Alcohol | Reaction in the presence of an acid catalyst (e.g., H₂SO₄, ion-exchange resin). | youtube.comgoogle.com |
| Michael Addition/Migration | 2,6-di-tert-butyl phenol, Methyl Acrylate | Base-catalyzed Michael addition followed by a 1,5-hydride shift. | google.com |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyric acid |
| This compound |
| 2,6-di-tert-butyl phenol |
| p-nitrophenyl sulfate |
| 3,5-di-tert-butyl-4-hydroxybenzoic acid |
| 3′-phosphoadenosine-5′-phosphosulfate |
| Dicyclohexylcarbodiimide |
| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate |
| Methyl acrylate |
| Pentaerythritol |
| Sodium methoxide |
| Sulfuric acid |
| Chlorosulfonic acid |
| Dimethylformamide |
| Pyridine |
| Acetonitrile |
| Trimethylamine |
Friedel-Crafts Acylation for Ethynone Derivative Synthesis
The Friedel-Crafts acylation is a fundamental reaction for attaching acyl groups to aromatic rings. In the synthesis of ethynone derivatives from precursors like 2,6-di-tert-butylphenol, acylation with acetyl chloride is a key step to produce an ethanone (B97240) intermediate. nih.gov For a substrate such as 3-tert-butyl-4-hydroxyphenol, the hydroxyl group's reactivity necessitates a protection strategy prior to acylation to prevent O-acylation at the hydroxyl site instead of the desired C-acylation on the aromatic ring. The bulky tert-butyl group serves as a positional director, influencing the regioselectivity of the acylation reaction. scientificupdate.com These tert-butyl groups can also function as temporary protecting groups for the aromatic ring, which can be subsequently removed through a retro-Friedel-Crafts reaction to unmask the phenol. scientificupdate.com
Incorporation of Hydroxyphenyl Moieties into Complex Structures (e.g., Silanes)
The integration of hindered hydroxyphenyl groups into complex molecules like silanes is a method used to create stabilizers with enhanced properties. google.com The synthesis of such organosilicon compounds can be achieved through a multi-step process. google.comdtic.mil A typical route involves the initial protection of the phenolic hydroxyl group, often as a trimethylsilyl (B98337) ether. google.com The protected phenol is then halogenated, for instance, creating a bromo-derivative. google.com This intermediate undergoes metal-halogen exchange, typically with n-butyllithium, to form a highly reactive aryllithium species. google.com This species can then react with a suitable silane (B1218182) precursor, such as a chlorosilane, to form the C-Si bond. A final deprotection step, for example using tetrabutylammonium (B224687) fluoride, regenerates the free hydroxyl group to yield the target hydroxyphenyl silane. google.com
General Synthetic Steps for Hydroxyphenyl Silane Synthesis
| Step | Description | Example Reagents | Reference |
|---|---|---|---|
| 1. Protection | Protection of the phenolic hydroxyl group to prevent unwanted side reactions. | Trimethylsilyl chloride | google.com |
| 2. Halogenation | Introduction of a halogen atom onto the aromatic ring to create a reactive site. | N-Bromosuccinimide | google.com |
| 3. Lithiation | Formation of a reactive organolithium intermediate via metal-halogen exchange. | n-Butyllithium | google.com |
| 4. Silane Coupling | Reaction of the organolithium species with a chlorosilane to form the C-Si bond. | Dichlorodimethylsilane | google.com |
| 5. Deprotection | Removal of the protecting group to restore the free hydroxyl functionality. | Tetrabutylammonium fluoride | google.com |
Byproduct Formation in Synthetic Pathways
The synthesis of complex organic molecules is often accompanied by the formation of unintended byproducts, which can arise from competing reaction pathways or subsequent transformations of intermediates.
Di-esterification Byproducts
During the chemical synthesis of sulfated phenols, the formation of multiply substituted byproducts is a possibility, particularly when the precursor molecule contains more than one hydroxyl group. whiterose.ac.ukmdpi.com For instance, in the synthesis of 2-methylpyrogallol-O-sulfate, a double-sulfate substituted compound was identified as a significant impurity. whiterose.ac.uk Conversely, studies on the sulfation of caffeic and dihydrocaffeic acids, which both possess two hydroxyl groups, did not observe the formation of disulfate byproducts. mdpi.com This suggests that the propensity for di-esterification (or di-sulfation) is highly dependent on the specific substrate's structure and the precise reaction conditions employed. whiterose.ac.ukmdpi.com Careful control of stoichiometry and reaction parameters is crucial to minimize the formation of such byproducts.
Disulfide Byproducts in Sulfur-Containing Analog Synthesis
In the synthesis of sulfur-containing analogs of phenolic compounds, the formation of disulfide byproducts is a known complication. pharmjournal.ru Research on the synthesis of bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide identified the corresponding disulfide, bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]disulfide, as a byproduct. pharmjournal.ru This type of byproduct typically arises from the oxidation of thiol (-SH) intermediates or other sulfur-containing precursors present in the reaction mixture. mdpi.comresearchgate.net The oxidation of thiols to disulfides can occur in the presence of various oxidizing agents or even spontaneously with atmospheric oxygen under certain conditions, such as mildly alkaline pH. mdpi.comresearchgate.net The reaction of phenol with elemental sulfur in the presence of a base can also lead to the formation of dithiobisphenols. google.com
Chemical Reactivity of Sulfated Phenolic Structures
The addition of a sulfate group to a phenolic structure significantly alters its chemical reactivity, particularly in redox reactions.
Oxidative Transformations and Product Characterization
The primary role of many phenolic compounds as antioxidants stems from the ability of the hydroxyl group to donate a hydrogen atom, which neutralizes free radicals. nih.gov The process of sulfation, which converts the hydroxyl group (-OH) to a sulfate ester (-OSO₃H), effectively "blocks" this functional group. mdpi.com Consequently, sulfated phenolic acids exhibit greatly diminished antioxidant properties compared to their parent compounds because they lack the free hydroxyl group necessary for radical scavenging. mdpi.com
While direct hydrogen donation is inhibited, the sulfated aromatic ring is not inert to oxidation. The oxidation of related sterically hindered phenols, such as 2,4,6-tri-tert-butylphenol, proceeds through the formation of a stable phenoxy radical, which can then be further oxidized to a phenoxonium cation. wikipedia.org This cation can react with water to yield products like 4-hydroxy-2,5-cyclohexadienones. wikipedia.org Other oxidative pathways for hindered phenols include self-coupling or dimerization to form more complex structures. researchgate.net For a sulfated phenol, while the initial formation of a phenoxy radical via H-abstraction is prevented, oxidation could potentially be initiated at the aromatic ring under strong oxidizing conditions, possibly leading to quinone-type structures or degradation of the ring, though the specific products would be influenced by the presence and stability of the sulfate group.
Effect of Sulfation on Phenolic Reactivity
| Property | Parent Phenol (e.g., 3-tert-Butyl-4-hydroxyphenol) | Sulfated Phenol (e.g., this compound) | Reference |
|---|---|---|---|
| Antioxidant Activity | Active (H-atom donor) | Weak or inhibited (hydroxyl group blocked) | mdpi.com |
| Primary Oxidation Site | Phenolic Hydroxyl Group (-OH) | Aromatic Ring | mdpi.comwikipedia.org |
| Potential Oxidation Products | Phenoxy radicals, quinones, dimers | Quinone-type structures, ring-opened products | wikipedia.orgresearchgate.net |
Reductive Pathways and Product Identification
Information directly detailing the reductive pathways of this compound is not extensively available in the scientific literature. However, insights can be drawn from the metabolic pathways of structurally similar compounds, such as 3-tert-butyl-4-hydroxyanisole (BHA). The metabolism of BHA involves oxidative processes that can lead to the formation of sulfate conjugates of its metabolites. whiterose.ac.uk For instance, tert-butylhydroquinone (B1681946), a metabolite of BHA, can be found as a sulfate conjugate. nih.govcas.cz
The reductive cleavage of the carbon-oxygen bond in aryl ethers, a related functionality, has been achieved using various catalytic systems, including nickel-based catalysts. researchgate.netrsc.org These reactions can proceed in the absence of an external reductant, with the alkoxy group itself serving as an internal hydrogen source. rsc.org Similarly, transition-metal-free protocols using triethylsilane and a base have been shown to effectively cleave the C–O bonds in aromatic ethers. rsc.org While these methods apply to ethers, the direct reductive cleavage of the S-O bond in an aryl sulfate like this compound would likely require different conditions.
Microbial aryl sulfatases represent a biological pathway for the cleavage of aryl sulfate esters. nih.gov These enzymes can cleave the S–O ester bond, releasing the corresponding phenol. nih.gov The mechanism can proceed with either retention or inversion of configuration, depending on the specific enzyme. nih.gov
Table 1: Potential Reductive Cleavage Products of this compound
| Starting Material | Potential Reductive Pathway | Potential Products |
| This compound | Enzymatic (Aryl sulfatase) | 2-tert-Butylhydroquinone, Sulfate |
| This compound | Chemical Reduction (e.g., with reducing metals or catalytic hydrogenation) | 2-tert-Butylphenol, Sulfate |
This table is illustrative and based on general principles of aryl sulfate reactivity and metabolic pathways of related compounds, as direct experimental data for this compound is limited.
Substitution Reactions Involving Hydroxyl and Sulfate Groups
The hydroxyl and sulfate groups of this compound are the primary sites for substitution reactions. The phenolic hydroxyl group can undergo typical reactions such as etherification or esterification under appropriate conditions.
The sulfate group, being a good leaving group, can potentially be displaced by nucleophiles. The reactivity of aryl sulfates in nucleophilic substitution reactions has been explored. For instance, the alkaline hydrolysis of esters of arylsulphenic acids proceeds via nucleophilic attack. electronicsandbooks.com While diaryl sulfates are generally stable, they can undergo hydrolysis under alkaline conditions. nih.gov The stability of the sulfate ester bond can be influenced by the electronic nature of the aromatic ring.
Furthermore, aryl sulfates can be involved in rearrangement reactions. For example, arylsulfamates and sulfates can rearrange to para-sulfonyl anilines and phenols under thermal conditions. cambridge.org
Substitution can also occur on the aromatic ring, directed by the existing substituents. The bulky tert-butyl group and the hydroxyl group will influence the regioselectivity of electrophilic aromatic substitution reactions.
Table 2: Examples of Substitution Reactions in Related Aryl Sulfate Systems
| Reactant | Reagent/Conditions | Product Type | Reference |
| Aryl esters of 2-nitrobenzenesulphenic acid | Heat | Substituted hydroxyphenyl 2-nitrophenyl sulphides | nih.gov |
| Diaryl sulfate diesters | Alkaline hydrolysis | Aryl alcohol, Aryl sulfate | nih.gov |
| Phenolic compounds | SO₃ complexes | Aryl sulfate | nih.govnih.gov |
| Arylsulfamates/sulfates | Thermal rearrangement | para-Sulfonyl anilines/phenols | cambridge.org |
This table presents examples of substitution reactions observed in related aryl sulfate systems to infer the potential reactivity of this compound.
Metabolic Pathways and Biotransformation Mechanisms
Sulfate (B86663) Conjugation as a Phase II Metabolic Reaction
Sulfate conjugation is a crucial Phase II metabolic reaction that involves the transfer of a sulfonate group (SO3-) from a donor molecule to a substrate. This process, catalyzed by sulfotransferase (SULT) enzymes, significantly increases the polarity of the substrate, thereby aiding its elimination. For phenolic compounds, this results in the formation of stable, water-soluble sulfate esters.
Specificity of Sulfotransferase Enzymes (SULTs) in Conjugation
The sulfation of phenolic compounds is primarily mediated by a superfamily of enzymes known as cytosolic sulfotransferases (SULTs). tandfonline.comoup.com These enzymes exhibit broad but overlapping substrate specificities. oup.comnih.gov In humans, the SULT1 family is particularly important for the metabolism of xenobiotics. oup.com
Several SULT isoforms demonstrate the ability to sulfate phenolic compounds, with SULT1A1 being one of the most significant due to its wide tissue distribution and high catalytic activity towards a vast array of small planar phenolic compounds. nih.govnih.govnih.gov Genetic variations in the SULT1A1 gene can lead to allozymes with differing catalytic activities, which can affect the rate of sulfation for various polyphenolic substrates. nih.gov For instance, the SULT1A11 allozyme generally shows higher activity compared to the SULT1A12 variant for several polyphenols. nih.gov
Other isoforms, such as SULT1B1 and SULT1E1, also contribute to the sulfation of phenols. tandfonline.comnih.govnih.gov SULT1B1 is expressed in the liver and intestines and can sulfate phenols, while SULT1E1 is known for its role in estrogen conjugation but can also act on other phenolic substrates. tandfonline.comnih.gov The substrate specificity of these enzymes can be influenced by the concentration of the phenolic substrate, with some isoforms exhibiting substrate inhibition at higher concentrations. nih.gov
The table below summarizes the substrate specificities of key human SULT isoforms involved in the sulfation of phenolic compounds.
| SULT Isoform | General Substrate Specificity | Relevance to Phenolic Compounds |
| SULT1A1 | Small planar phenols, catecholamines, and aromatic amines. oup.comnih.govnih.gov | Considered a major enzyme for the detoxification of a wide range of xenobiotic phenols. nih.gov |
| SULT1A3 | Dopamine and other catecholamines. tandfonline.com | Less significant for simple phenols compared to SULT1A1. |
| SULT1B1 | Thyroid hormones and other small phenols. tandfonline.com | Contributes to the sulfation of phenols, particularly in the liver and intestines. tandfonline.comnih.gov |
| SULT1E1 | Estrogens and other steroid hormones. tandfonline.comnih.gov | Can sulfate some dietary polyphenols, potentially inactivating them. nih.gov |
| SULT2A1 | Steroids such as dehydroepiandrosterone (B1670201) (DHEA). tandfonline.com | Generally not associated with the sulfation of simple phenolic compounds. |
Formation of Ethereal Sulfates from Phenolic Substrates
The product of the sulfation of a phenolic compound is an ethereal sulfate, a term historically used to describe a biogenic half-ester of sulfuric acid with an aromatic hydroxy compound. oxfordreference.com This reaction is a critical detoxification pathway, converting often less-polar and potentially toxic phenols into highly water-soluble and readily excretable metabolites. nih.govnih.govhmdb.ca
The formation of ethereal sulfates occurs in vivo and is a key step in the metabolism of both endogenous and exogenous phenolic compounds. nih.govnih.gov The sulfate group is transferred from the universal sulfonate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the phenol (B47542). tandfonline.com This process effectively masks the hydroxyl group, increasing the molecule's polarity and facilitating its transport and excretion, primarily in the urine. oxfordreference.com The presence of ethereal sulfates in urine is an indicator of the metabolism of aromatic compounds. oxfordreference.com
Oxidative Metabolism of Related 3-tert-Butylphenols
Prior to or in parallel with Phase II conjugation, phenolic compounds can undergo Phase I oxidative metabolism. For 3-tert-butylated phenols, this primarily involves the cytochrome P450 enzyme system, leading to the formation of various oxidized metabolites.
Cytochrome P450 Enzyme System Involvement
The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the Phase I metabolism of a wide variety of xenobiotics, including phenolic compounds. nih.govwikipedia.org These heme-containing monooxygenases are predominantly found in the liver and are responsible for catalyzing oxidative reactions. wikipedia.org
The metabolism of 3-tert-butyl-4-hydroxyanisole (3-BHA), a structurally related compound, has been shown to be dependent on the cytochrome P450 system. nih.govnih.govresearchgate.net Studies using liver microsomes have demonstrated that the oxidative metabolism of 3-BHA requires NADPH and is inhibited by carbon monoxide, a known inhibitor of CYP enzymes. nih.govnih.gov Several CYP isoforms are implicated in the metabolism of compounds with tert-butyl groups, including CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. wikipedia.orgnih.govhyphadiscovery.com The specific isoforms involved can vary depending on the exact structure of the substrate. For instance, CYP3A4 is a major enzyme responsible for the metabolism of approximately half of all prescribed drugs. wikipedia.org
Formation of Hydroquinone (B1673460) and Quinone Metabolites
A significant pathway in the oxidative metabolism of 3-tert-butylated phenols is the formation of hydroquinone and quinone metabolites. The metabolism of 3-tert-butyl-4-hydroxyanisole (3-BHA) in rat liver microsomes has been shown to yield tert-butylhydroquinone (B1681946) and its corresponding oxidation product, tert-butylquinone. nih.govresearchgate.netnih.gov
The formation of these metabolites is a result of the oxidative demethylation of the methoxy (B1213986) group in 3-BHA, leading to the formation of a hydroquinone. This hydroquinone can then be further oxidized to a quinone. These reactive metabolites can potentially interact with cellular macromolecules. In isolated rat hepatocytes, tert-butylhydroquinone and tert-butylquinone have been identified as metabolites, which can then undergo further conjugation reactions, including sulfation and glucuronidation. nih.gov
The metabolic pathway leading to these metabolites is summarized below:
| Precursor Compound | Key Enzyme System | Primary Metabolites |
| 3-tert-Butyl-4-hydroxyanisole (3-BHA) | Cytochrome P450 | tert-Butylhydroquinone, tert-Butylquinone nih.govresearchgate.netnih.gov |
Hydroxylation and C-Demethylation of tert-Butyl Groups
The tert-butyl group itself is also a target for metabolic modification by cytochrome P450 enzymes. hyphadiscovery.com One of the primary metabolic reactions is hydroxylation, where a hydroxyl group is added to one of the methyl groups of the tert-butyl moiety. hyphadiscovery.comnih.gov This reaction is a common metabolic pathway for many drugs containing a tert-butyl group and is catalyzed by various CYP isoforms, including CYP2C9, CYP2C19, and CYP3A4. hyphadiscovery.com
Following hydroxylation, further oxidation can occur, leading to the formation of a carboxylic acid. hyphadiscovery.com Another metabolic pathway is C-demethylation, which involves the removal of a methyl group from the tert-butyl substituent. hyphadiscovery.comnih.gov This process can also be initiated by CYP-mediated oxidation. hyphadiscovery.com The metabolism of the drug ombitasvir, which contains a tert-butyl group, involves both oxidation and subsequent C-demethylation, resulting in a number of metabolites. hyphadiscovery.com The metabolism of tert-butyl hydroperoxide has also been shown to produce methyl radicals in vivo, indicating the potential for demethylation reactions. nih.gov
Glucuronide Conjugation as a Concurrent Pathway
Glucuronidation is a major phase II metabolic pathway for phenolic compounds like 3-BHA. In this process, uridine (B1682114) diphosphate-glucuronic acid (UDPGA) donates a glucuronic acid moiety to the hydroxyl group of the parent compound or its metabolites. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. The resulting glucuronide conjugates are significantly more water-soluble and are readily excreted in urine and bile.
Studies have shown that in isolated rat hepatocytes, metabolites of 3-BHA can be found as glucuronide conjugates. nih.gov The formation of these conjugates is a crucial detoxification step, as it masks the reactive hydroxyl groups and facilitates elimination. While direct studies on 3-tert-butyl-4-hydroxyphenyl sulfate are limited, it is highly probable that it or its desulfated metabolite, 3-tert-butyl-4-hydroxyphenol, would also undergo glucuronidation.
Glutathione (B108866) Conjugation and Mercapturic Acid Formation
Glutathione (GSH) conjugation is another critical phase II detoxification pathway for reactive electrophilic species that may be formed during the metabolism of phenolic compounds. This reaction is catalyzed by glutathione S-transferases (GSTs). The initial glutathione conjugate can be further metabolized through a series of enzymatic steps to form a mercapturic acid (N-acetylcysteine conjugate), which is then excreted in the urine.
The metabolism of 3-BHA can lead to the formation of reactive intermediates. In the presence of glutathione, the formation of polar metabolites of 3-BHA is significantly enhanced, which corresponds to a decrease in covalently bound products. nih.gov This indicates that glutathione conjugation effectively intercepts reactive metabolites. The resulting product is a 3-tert-butyl-4-hydroxyanisole-glutathione conjugate. nih.gov This pathway is vital for protecting cellular macromolecules from damage by reactive electrophiles.
Identification and Characterization of Specific Metabolites
The biotransformation of 3-BHA results in a variety of metabolites, which have been identified and characterized in several studies.
One of the significant oxidative metabolites of 3-BHA is the catechol derivative, 3-tert-butyl-4,5-dihydroxyanisole. nih.gov This metabolite is formed through the hydroxylation of the aromatic ring. The formation of this catechol has been observed in studies using rat liver microsomes. nih.gov Catechols are of toxicological interest due to their potential to undergo redox cycling and generate reactive oxygen species. Another major metabolite identified is tert-butyl hydroquinone. nih.gov
While direct evidence for the formation of aromatic carboxylic acid metabolites from this compound is scarce, studies on related compounds suggest this is a plausible metabolic route. For instance, a carboxylic acid metabolite of the structurally similar antioxidant butylated hydroxytoluene (BHT) has been identified. nih.gov Furthermore, research on other phenolic antioxidants has shown that 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid is a urinary biomarker for human exposure to certain synthetic antioxidants, indicating that the formation of aromatic carboxylic acids is a relevant metabolic pathway for this class of compounds. nih.gov
During the oxidative metabolism of 3-BHA, the formation of dimerized species can occur. One such metabolite, 2,2'-dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxydiphenyl, has been identified as a minor metabolite in rat liver microsomes and a major metabolite in the rat intestine. nih.gov The formation of these dimers is likely the result of the coupling of phenoxy radicals, which are generated during the one-electron oxidation of BHA. nih.gov
Covalent Adduct Formation with Biological Macromolecules
The metabolic activation of 3-BHA can lead to the formation of reactive intermediates that are capable of binding covalently to cellular macromolecules, such as proteins. nih.govnih.gov This covalent binding is considered a key event in the initiation of toxicity. The extent of this binding can be influenced by the presence of detoxifying pathways. For example, the presence of glutathione can decrease the amount of covalent binding by forming glutathione conjugates with the reactive metabolites. nih.gov Studies with rat liver microsomes have shown that induction of cytochrome P-450 enzymes can increase the irreversible binding of BHA metabolites to proteins. nih.gov
Enzyme Interactions and Molecular Mechanisms
Modulation of Phase I Metabolizing Enzymes
Phase I enzymes are crucial for the initial modification of foreign compounds (xenobiotics), often introducing or exposing functional groups that prepare them for subsequent metabolic phases. The interactions of 3-BHA with these enzymes, particularly mixed-function oxygenases and cytochrome P450 isozymes, are central to its metabolic activation and detoxification.
Mixed-function oxygenases, also known as monooxygenases, are a broad class of enzymes that play a vital role in the metabolism of a wide array of xenobiotics. nih.gov The metabolism of 3-BHA is intrinsically linked to this system. In the presence of rat liver microsomes, which are rich in these enzymes, 3-BHA is oxidatively metabolized into several products, including tert-butylhydroquinone (B1681946) and tert-butylquinone. nih.govcapes.gov.br This process is dependent on the presence of co-factors such as reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and oxygen, which are characteristic requirements for mixed-function oxygenase activity. nih.gov
Furthermore, the metabolite tert-butylquinone has been shown to stimulate the NADPH oxidase activities in microsomal preparations, indicating a direct influence on the oxidative environment and enzyme kinetics within the cell. nih.govcapes.gov.br
The cytochrome P450 (CYP450) superfamily is the most important family of mixed-function oxygenases involved in drug and xenobiotic metabolism. youtube.comyoutube.comyoutube.com The metabolism of 3-BHA to its various metabolites, including the precursor to its sulfate (B86663) conjugate, is mediated by these enzymes. nih.govcapes.gov.br Studies using both human and rat liver microsomes, as well as purified CYP450 isozymes, have confirmed that 3-BHA is a substrate for this system. nih.gov
The rate of 3-BHA metabolism can be significantly influenced by the induction state of CYP450 enzymes. Pre-treatment of rats with known CYP450 inducers, such as 5,6-benzoflavone or phenobarbital, leads to an increased rate of formation for 3-BHA metabolites. capes.gov.br This demonstrates that the biotransformation of 3-BHA is dependent on the activity level of specific CYP450 isozymes. The metabolism of the related compound butylated hydroxytoluene (BHT) also involves conversion by cytochrome P-450 into reactive metabolites. nih.gov
Induction of Phase II Detoxification Enzymes
Phase II enzymes are responsible for conjugating xenobiotics and their metabolites with endogenous molecules, a process that generally increases their water solubility and facilitates their excretion from the body. The parent compound of 3-tert-butyl-4-hydroxyphenyl sulfate, 3-BHA, is a well-documented inducer of several key Phase II enzymes.
Glutathione (B108866) S-Transferases (GSTs) are a critical family of Phase II enzymes that catalyze the conjugation of glutathione (GSH) to a wide range of electrophilic compounds, neutralizing their reactivity. genscript.commdpi.com The isomer 3-BHA has been shown to be a potent inducer of GST activity. In studies with A/HeJ mice, dietary administration of 3-BHA led to a significant enhancement of cytosolic GST activity in the liver, with an induction more than three times higher than that observed with its isomer, 2-BHA. nih.gov
In addition to inducing GST activity, 3-BHA metabolism can also lead to the formation of a glutathione conjugate, further highlighting the interaction between this phenolic antioxidant and the glutathione detoxification pathway. nih.gov A structurally related compound, 3-(3'-tertbutyl- 4'-hydroxyphenyl)propyl thiosulfonate sodium, has also been observed to modulate the expression of the GSTP1 gene, initially causing a decrease followed by an increase in expression over a 14-day period in mouse liver. nih.gov
| Compound | Tissue | Effect | Magnitude of Change | Source |
|---|---|---|---|---|
| 3-tert-butyl-4-hydroxyanisole (3-BHA) | Mouse Liver (Cytosol) | Induction of GST Activity | > 3-fold increase compared to 2-BHA | nih.gov |
| 3-tert-butyl-4-hydroxyanisole (3-BHA) | Mouse Forestomach (Cytosol) | Induction of GST Activity | Less effective than 2-BHA | nih.gov |
| 3-(3'-tertbutyl- 4'-hydroxyphenyl)propyl thiosulfonate sodium | Mouse Liver | Modulation of GSTP1 Gene Expression | Initial decrease, followed by an increase at day 14 | nih.gov |
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that plays a crucial role in protecting cells against oxidative stress by catalyzing the two-electron reduction of quinones, which prevents the formation of reactive semiquinones. Both BHA and its major metabolite, tert-butylhydroquinone (tBHQ), are documented as strong inducers of NQO1. nih.gov Studies in primary-cultured human and rat hepatocytes have shown that BHA and tBHQ lead to the transcriptional activation and increased protein levels of NQO1. nih.gov
Similarly, research on the related compound 3-(3'-tertbutyl- 4'-hydroxyphenyl)propyl thiosulfonate sodium demonstrated a significant increase in the expression of the NQO1 gene in mouse liver on days 7 and 14 post-administration. nih.gov
| Compound | Model System | Effect | Source |
|---|---|---|---|
| Butylated Hydroxyanisole (BHA) | Primary-cultured human and rat hepatocytes | Strong induction of NQO1 protein and transcriptional activation | nih.gov |
| tert-butylhydroquinone (tBHQ) | Primary-cultured human and rat hepatocytes | Strong induction of NQO1 protein | nih.gov |
| 3-(3'-tertbutyl- 4'-hydroxyphenyl)propyl thiosulfonate sodium | Mouse Liver | Significant increase in NQO1 gene expression | nih.gov |
UDP-Glucuronyl Transferase Activity Modulation
The metabolism of phenolic compounds such as this compound is a critical area of study. While direct studies on the specific UDP-glucuronyl transferase (UGT) isoforms responsible for the glucuronidation of this compound are limited, research on its precursor, 3-tert-butyl-4-hydroxyanisole (3-BHA), provides significant insights. In isolated rat hepatocytes, 3-BHA has been shown to form both sulfate and glucuronide conjugates, with the glucuronide being the major product. nih.gov This indicates that UGT enzymes play a crucial role in the detoxification and elimination of this compound.
UDP-glucuronosyltransferases are a superfamily of enzymes that catalyze the transfer of glucuronic acid to a variety of substrates, including drugs, toxins, and endogenous compounds. researchgate.net This process, known as glucuronidation, increases the water solubility of the substrates, facilitating their excretion from the body. researchgate.net The UGT1A and UGT2B families are the most prominent in humans, with broad and sometimes overlapping substrate specificities. nih.govresearchgate.net Identifying the specific UGT isoforms that metabolize this compound is essential for understanding its bioavailability and potential interactions with other substances. While selective probes for various UGT isoforms have been identified, such as estradiol (B170435) for UGT1A1 and propofol (B549288) for UGT1A9, specific probes for the metabolism of this compound are yet to be established. nih.gov
Activation of Transcription Factor Signaling Pathways
Nrf2/ARE Pathway Activation and Gene Regulation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway is a primary mechanism for cellular defense against oxidative stress. Butylated hydroxyanisole (BHA) and its metabolites are known to be potent inducers of this pathway. nih.govnih.gov The activation of Nrf2 by BHA is associated with the upstream signaling of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). nih.gov Once activated, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of cytoprotective genes, including those for phase II detoxifying enzymes and antioxidant proteins. nih.govnih.gov
In animal models, 3-BHA has been demonstrated to induce phase II enzymes, such as quinone reductase and glutathione-S-transferase. nih.gov Studies in HepG2 cells have shown that BHA regulates ARE-mediated gene expression in an Nrf2-dependent manner. nih.gov A thiosulfonate derivative of 3-tert-butyl-4-hydroxyphenyl, sodium 3-(3'-tert-butyl-4'-hydroxyphenyl)propyl thiosulfonate (TS-13), has been observed to significantly increase the expression of the NQO1 gene, which is regulated by the Nrf2/ARE pathway, in mouse liver. nih.gov
Table 1: Gene Regulation by 3-tert-Butyl-4-hydroxyphenyl Derivatives via the Nrf2/ARE Pathway
| Derivative | Model System | Regulated Gene | Effect on Expression | Reference |
| 3-BHA | Animal Model | Quinone Reductase | Increased | nih.gov |
| 3-BHA | Animal Model | Glutathione-S-Transferase | Increased | nih.gov |
| TS-13 | Mouse Liver | NQO1 | Increased | nih.gov |
Involvement of NF-κB and ATF-2 Transcription Factors
Beyond the Nrf2 pathway, the biological activity of 3-tert-Butyl-4-hydroxyphenyl derivatives extends to other critical transcription factors, namely nuclear factor-kappa B (NF-κB) and activating transcription factor-2 (ATF-2). A study on the effects of sodium 3-(3'-tert-butyl-4'-hydroxyphenyl)propyl thiosulfonate (TS-13) in mouse liver revealed a significant decrease in the hepatic content of the phosphorylated form of ATF-2 and the p50 and p65 subunits of NF-κB. nih.gov
NF-κB is a key regulator of the inflammatory response, and its inhibition is a target for anti-inflammatory therapies. ATF-2 is a transcription factor that can form a heterodimer with c-Jun and is involved in the cellular response to stress signals. nih.gov The modulation of these transcription factors by derivatives of this compound suggests a broader role in cellular regulation beyond antioxidant defense.
Mechanisms of Free Radical Scavenging
The antioxidant properties of this compound are central to its biological effects. These properties are primarily attributed to the phenolic hydroxyl group, which can effectively scavenge free radicals.
Hydrogen Atom Donation Capacity
Hindered phenolic antioxidants, such as BHA, function as free radical scavengers by donating a hydrogen atom from their hydroxyl group to reactive radicals. wikipedia.orgresearchgate.net This process terminates the chain reactions of oxidation. The presence of a bulky tert-butyl group in the ortho position to the hydroxyl group provides steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from initiating new radical chains. wikipedia.org Studies have shown that BHA can donate between 0.75 and 1.2 hydrogen atoms to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). jst.go.jp The rate of hydrogen donation from BHA is significantly faster than that of butylated hydroxytoluene (BHT), another common antioxidant. capes.gov.br
Neutralization of Oxidative Stress Inducers
The ability of this compound and its related compounds to donate a hydrogen atom allows them to neutralize various oxidative stress inducers. By reacting with peroxyl radicals (ROO•), they form hydroperoxides (ROOH) and a stable phenoxy radical (ArO•), effectively breaking the cycle of lipid peroxidation. wikipedia.org Research has indicated that BHA analogs can inhibit lipid peroxidation initiated by ascorbate (B8700270) and suppress the formation of superoxide (B77818) anions (O2•−) by activated polymorphonuclear leukocytes. hmdb.ca This direct interaction with reactive oxygen species (ROS) is a key mechanism by which these compounds protect cells from oxidative damage. The oxidized phenolic ion is stabilized by the resonance of the benzene (B151609) ring. researchgate.net
Analytical Methodologies and Spectroscopic Characterization
Chromatographic Techniques for Compound and Metabolite Analysis
Chromatography is a cornerstone for the separation and analysis of 3-tert-Butyl-4-hydroxyphenyl sulfate (B86663) from complex biological or environmental samples. These methods separate the analyte from other BHT metabolites and matrix components, allowing for accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method for the analysis of phenolic compounds. researchgate.net For 3-tert-Butyl-4-hydroxyphenyl sulfate, its aromatic ring and phenolic structure allow for strong UV absorbance, making this a suitable detection method. ijisrt.com Reversed-phase HPLC is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.
The separation of BHT and its metabolites, including the sulfate conjugate, can be achieved using a gradient elution with a mobile phase typically consisting of acetonitrile (B52724), water, and an acid such as sulfuric or phosphoric acid to control the pH and improve peak shape. sielc.comsielc.comsielc.com Detection is often performed at a wavelength around 280 nm, where phenolic compounds exhibit significant absorbance. sielc.comnih.govanalis.com.my The method's sensitivity allows for the detection of low concentrations, with limits of detection (LOD) reported in the parts-per-billion (ppb) range for related compounds. sielc.com
Table 1: HPLC-UV Parameters for Analysis of Related Phenolic Antioxidants
| Parameter | Description | Source |
|---|---|---|
| Column | Reversed-phase columns like C18 or other mixed-mode columns are typically used. | sielc.comresearchgate.net |
| Mobile Phase | A gradient mixture of Acetonitrile (MeCN) and an aqueous buffer (e.g., water with sulfuric or acetic acid). | sielc.comanalis.com.my |
| Flow Rate | Typically maintained around 0.5 to 1.0 mL/min for analytical separations. | analis.com.mysielc.com |
| Detection Wavelength | UV detection is commonly set at 280 nm for phenolic compounds. | sielc.comsielc.com |
| Limit of Detection (LOD) | For related compounds like BHA, LODs as low as 0.0135 ppm have been reported. | sielc.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the definitive identification and quantification of BHT metabolites. acs.orgchromatographytoday.com This method combines the powerful separation capabilities of HPLC with the precise mass analysis of tandem mass spectrometry. nih.gov It is particularly well-suited for analyzing phase II metabolites like glucuronide and sulfate conjugates. nih.govmdpi.com
For the analysis of this compound, LC-MS/MS is often performed in negative ion mode, which is effective for detecting sulfate conjugates. nih.gov The analysis involves monitoring specific precursor-to-product ion transitions, which provides a high degree of certainty in identification. For instance, a sulfate metabolite of a BHT-related compound (BHQ) has been detected using this method. nih.gov The use of atmospheric pressure chemical ionization (APCI) has been shown to enhance the sensitivity for BHT and its metabolites compared to electrospray ionization (ESI). acs.orgacs.org Sample preparation may involve enzymatic hydrolysis to cleave the conjugate for indirect measurement, or direct analysis of the intact sulfate metabolite. uzh.ch
Table 2: LC-MS/MS Parameters for BHT Metabolite Analysis
| Parameter | Description | Source |
|---|---|---|
| Chromatography | Reversed-phase liquid chromatography is used for separation prior to mass analysis. | mdpi.com |
| Ionization | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), typically in negative mode for sulfates. | acs.orgnih.gov |
| Mass Spectrometry | Tandem mass spectrometry (MS/MS) is used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM). | uzh.ch |
| Sample Preparation | May include liquid-liquid extraction, protein precipitation, and sometimes enzymatic hydrolysis. | uzh.chnih.gov |
| Internal Standard | A labeled internal standard, such as a 13C6-labeled analogue, is often used for accurate quantification. | uzh.ch |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of BHT and some of its metabolites. chromatographytoday.comnist.gov However, due to the non-volatile nature of sulfate conjugates like this compound, direct analysis by GC-MS is not feasible. To make such compounds amenable to GC analysis, a chemical derivatization step is required. weber.hu
Derivatization involves reacting the analyte with a reagent to replace active hydrogen atoms (from the hydroxyl group) with a less polar, more volatile group, such as a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comgcms.cz This process, known as silylation, increases the volatility and thermal stability of the compound, allowing it to be analyzed by GC. gcms.cz After derivatization, the resulting compound can be separated on a GC column and detected by a mass spectrometer, which provides detailed structural information and sensitive quantification. weber.hu While effective, the need for an additional derivatization step can add complexity to the analytical workflow. nih.gov
Table 3: GC-MS Considerations for Non-Volatile Analytes
| Step | Description | Source |
|---|---|---|
| Derivatization | Essential for non-volatile compounds. Silylation (e.g., with BSTFA or TMCS) is a common method to increase volatility. | sigmaaldrich.comtcichemicals.com |
| GC Column | A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), is typically used. | jeol.com |
| Injection | Splitless injection is often employed for trace analysis to maximize the amount of analyte reaching the column. | oiv.int |
| Detection | Mass spectrometry provides high sensitivity and specificity, allowing for identification based on mass spectra. | chromatographytoday.comresearchgate.net |
Preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for isolating and purifying specific compounds from a mixture. For this compound, preparative HPLC can be used to separate it from other BHT metabolites produced in in-vitro metabolism studies or present in biological samples. nih.gov The isolated, pure compound can then be used as an analytical standard for quantification in other studies or for further structural characterization by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample volumes. sielc.com The scalability of analytical liquid chromatography methods allows for their adaptation to preparative separation, enabling the isolation of impurities or specific metabolites. sielc.com
Electrochemical Methods for Detection
Electrochemical methods offer a sensitive and often simpler alternative to chromatographic techniques for the detection of electroactive compounds like phenols.
Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are based on measuring the current that arises from the oxidation or reduction of an analyte at an electrode surface as the potential is varied. researchgate.net Since this compound contains a phenolic hydroxyl group, it is electrochemically active and can be oxidized. nih.govacs.org This property allows for its detection and quantification using voltammetric methods.
In CV, the potential is swept back and forth, and the resulting current provides information about the redox processes. nih.gov For phenolic compounds, an anodic peak corresponding to their oxidation is typically observed. researchgate.netacs.org DPV is a more sensitive technique that can achieve lower detection limits by minimizing the background charging current. electrochemsci.org These methods have been successfully applied to the analysis of BHT and other synthetic antioxidants in various samples. nih.govresearchgate.net The oxidation potential of the phenolic group provides selectivity, and the peak current is proportional to the concentration of the analyte. mdpi.com
Table 4: Voltammetric Analysis of Phenolic Antioxidants
| Parameter | Description | Source |
|---|---|---|
| Working Electrode | Glassy carbon electrodes (GCE) are commonly used for the analysis of phenolic compounds. | acs.orgelectrochemsci.org |
| Technique | Cyclic Voltammetry (CV) for mechanistic studies and Differential Pulse Voltammetry (DPV) for sensitive quantification. | nih.govelectrochemsci.org |
| Supporting Electrolyte | A buffer solution, often acidic (e.g., perchloric acid or acetic acid solutions), is used to provide conductivity and control pH. | electrochemsci.orgresearchgate.net |
| Principle of Detection | Based on the electrochemical oxidation of the phenolic hydroxyl group. The peak potential is characteristic of the compound, and the peak current relates to its concentration. | researchgate.netnih.gov |
Polymer-Modified Electrodes for Enhanced Detection
The electrochemical detection of phenolic compounds can be significantly enhanced through the use of polymer-modified electrodes. While specific studies on "this compound" are not prevalent, the voltammetric behavior of the related compound, 3-tert-butyl-4-hydroxyanisole, has been investigated using a polymer electrode modified with nickel phthalocyanine, which acts as an electron mediator. This approach suggests that a similar methodology could be developed for the sensitive detection of "this compound." The modification of the electrode surface with a polymeric film can preconcentrate the analyte and lower the overpotential required for its oxidation, thereby improving the sensitivity and selectivity of the detection method.
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of "this compound."
Infrared (IR) Spectroscopy for Functional Group Identification
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (Phenolic) | 3600-3200 | Broad absorption, indicating hydrogen bonding |
| C-H (Aromatic) | 3100-3000 | Sharp, medium intensity bands |
| C-H (Aliphatic) | 3000-2850 | Strong, sharp bands from the tert-butyl group |
| S=O (Sulfate) | 1400-1300 and 1200-1100 | Two distinct, strong absorption bands |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the precise molecular structure. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in "this compound." While specific NMR data for this compound is scarce, data from related structures like tert-butyl (4-hydroxyphenyl)carbamate can offer a comparative basis for the types of signals to expect.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the tert-butyl group (a singlet), the aromatic protons (with splitting patterns indicative of their substitution on the benzene (B151609) ring), and the hydroxyl proton.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the quaternary carbon of the tert-butyl group, the aliphatic carbons of the tert-butyl group, and the aromatic carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C(CH₃)₃ | ~1.3-1.5 (singlet, 9H) | ~30-32 |
| C(CH₃)₃ | - | ~35 |
| Aromatic C-H | ~6.8-7.5 (multiplets) | ~115-130 |
| Aromatic C-O | - | ~145-155 |
| Aromatic C-S | - | ~135-145 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy by providing a precise mass measurement. For "this compound" (C₁₀H₁₄O₅S), the calculated exact mass is 246.0562 g/mol . HRMS analysis would confirm this molecular formula by measuring the mass-to-charge ratio of the molecular ion to several decimal places. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the MS/MS spectrum can further aid in structural elucidation.
X-ray Diffraction Analysis for Solid-State Structure
For crystalline solids, X-ray diffraction analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in the crystal lattice. This technique can determine bond lengths, bond angles, and intermolecular interactions. While a crystal structure for "this compound" has not been reported, studies on similar complex organic molecules, such as tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, demonstrate the power of this method in elucidating detailed solid-state structures, including ring conformations and hydrogen-bonding networks. Such an analysis of "this compound" would provide invaluable insight into its solid-state packing and intermolecular forces.
Method Validation Parameters
The validation of an analytical method ensures its reliability for its intended purpose. For the quantitative determination of "this compound," a method such as High-Performance Liquid Chromatography (HPLC) would need to be validated. The validation process involves evaluating several key parameters to demonstrate that the method is accurate, precise, and robust.
Table 3: Typical Method Validation Parameters for HPLC Analysis
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be well-resolved from other peaks, and there should be no interference at the retention time of the analyte in a blank sample. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (r²) of ≥ 0.99 is typically required. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | The range should cover the expected concentrations of the analyte in the samples to be analyzed. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The recovery should typically be within 98-102% of the true value. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | The relative standard deviation (RSD) should typically be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | The method should produce consistent results when small changes are made to parameters such as mobile phase composition, pH, column temperature, and flow rate. |
Specificity and Selectivity
In analytical chemistry, selectivity refers to an analytical method's capability to distinguish and measure a specific analyte from other components in a sample mixture. researchgate.netchromatographytoday.com Specificity is considered the ultimate degree of selectivity, implying that the method produces a response for only the single analyte of interest. researchgate.netchromatographytoday.com
For the analysis of this compound, achieving high selectivity is crucial due to the complexity of matrices like urine or plasma, where numerous structurally related metabolites may coexist. whiterose.ac.uk The primary analytical challenge is to separate the target sulfate conjugate from its parent compound (3-tert-butyl-4-hydroxyphenol), other isomeric sulfates, and glucuronide conjugates.
High-performance liquid chromatography (HPLC) is the cornerstone for achieving this separation. The choice of stationary phase and mobile phase composition is critical. mdpi.com For sulfated phenolic compounds, reversed-phase columns such as C18 are commonly used. mdpi.com However, to improve the separation of highly polar sulfated metabolites, specialized columns like pentafluorophenyl (PFP) stationary phases have been shown to provide excellent selectivity. mdpi.comnih.gov The separation is highly dependent on the pH and buffer capacity of the mobile phase, with ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffers often employed because of their compatibility with mass spectrometry. mdpi.com
The use of tandem mass spectrometry (HPLC-MS/MS) significantly enhances selectivity. dphen1.comnih.gov By using techniques like selected reaction monitoring (SRM), the mass spectrometer is set to detect a specific precursor ion (the molecular ion of this compound) and its characteristic product ion after fragmentation. This two-stage mass filtering minimizes interference from co-eluting matrix components, ensuring that the detected signal is highly specific to the analyte of interest. nih.gov
Linearity and Calibration
Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. scispace.comuknml.com This is established by analyzing a series of standards of known concentrations to construct a calibration curve. uknml.com The relationship between concentration and instrument response is then evaluated using linear regression analysis, with the coefficient of determination (R²) being a key indicator of the quality of the fit. demarcheiso17025.comscispace.com
For quantitative analysis of sulfated phenolic compounds, a linear relationship between concentration and response is typically desired. researchgate.net Validation studies for methods analyzing related phenolic sulfates often demonstrate excellent linearity over a wide range of concentrations. whiterose.ac.ukresearchgate.net While specific data for this compound is limited, the following table presents typical linearity data for analogous compounds, which illustrates the performance expected from a validated HPLC-MS/MS method.
| Compound | Analytical Method | Linear Range | Correlation Coefficient (R²) | Source |
|---|---|---|---|---|
| Tyrphostin A9 | LC-MS/MS | 1.0–100 ng/mL | >0.99 | nih.gov |
| 4-tert-butylphenol | LC-MS/MS | 0.5–50.0 ng/mL | 0.9998 | researchgate.net |
| Bisphenol-A (in medium) | HPLC-DAD | 1–125 µg/mL | Not specified | mdpi.com |
| 3′,4′,5-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4′-glucuronide (TMG) | HPLC-DAD | 15.625–500 µg/mL | 0.999 | mdpi.com |
A common acceptance criterion for linearity in regulatory submissions is a correlation coefficient of ≥ 0.99. demarcheiso17025.com For bioanalytical methods, weighted linear regression may be used to improve accuracy and precision at the lower end of the calibration range, especially when data exhibits heteroscedasticity. scispace.comresearchgate.net
Precision and Accuracy
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. demarcheiso17025.com It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels:
Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or on different equipment. demarcheiso17025.com
Accuracy is the closeness of the test results obtained by the method to the true value. demarcheiso17025.com It is often determined through recovery studies, where a known amount of the analyte is added to a blank matrix (spiking), and the percentage of the analyte recovered by the method is calculated. researchgate.net
For methods analyzing phenolic metabolites, acceptable precision is generally within an RSD of 15-20%, especially at low concentrations near the limit of quantitation. nih.gov Accuracy, measured as recovery, is typically expected to be within 80-120%. mdpi.com The following table provides examples of precision and accuracy data from studies on related phenolic compounds.
| Compound/Matrix | Precision (%RSD) | Accuracy (% Recovery) | Source |
|---|---|---|---|
| 4-tert-butylphenol in drinking water | 0.9% - 5.5% | 85.3% - 97.4% | researchgate.net |
| TMG in Freeze-Dried Spinach (FDS) | <3% (Intra-day), <6% (Inter-day) | 93% - 101% | mdpi.com |
| TMG in Spinach Extract Concentrate (SEC) | <3% (Intra-day), <6% (Inter-day) | 90% - 95% | mdpi.com |
| Tyrphostin A9 in various matrices | <20% | Within 20% of nominal | nih.gov |
Limits of Detection and Quantification
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
These limits are crucial for determining trace levels of metabolites like this compound in biological monitoring studies. The LOD and LOQ are typically established based on the signal-to-noise ratio (S/N), where the LOD is often defined as an S/N of 3, and the LOQ as an S/N of 10. mdpi.com Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. mdpi.com
Modern analytical instruments, particularly LC-MS/MS systems, offer very low detection and quantification limits, often in the nanogram per milliliter (ng/mL) or even lower range. dphen1.comnih.govchromatographyonline.com This high sensitivity is essential for pharmacokinetic studies where metabolite concentrations can be very low. whiterose.ac.ukresearchgate.net
| Compound | Matrix | Analytical Method | LOD | LOQ | Source |
|---|---|---|---|---|---|
| 4-tert-butylphenol | Drinking Water | LC-MS/MS | 0.1 ng/mL | Not specified | researchgate.net |
| Tyrphostin A9 | Cell culture media, cell lysate, murine plasma | LC-MS/MS | 0.5 ng/mL | 1.0 ng/mL | nih.gov |
| Bisphenol-A | Artemia tissue | HPLC-DAD | 0.21 µg/mL | 0.63 µg/mL | mdpi.com |
| Environmental Phenols (e.g., Bisphenol A) | Urine | On-line SPE-HPLC-MS/MS | 0.1-0.4 ng/mL | Not specified | dphen1.com |
Structure Activity Relationship Sar Studies and Theoretical Investigations
Influence of tert-Butyl Group Substitution on Molecular Properties
The presence of the bulky tert-butyl group on the phenyl ring significantly modulates the physicochemical properties of the molecule, influencing its reactivity and interactions.
Role of Steric Hindrance and Hydrophobic Interactions
The tert-butyl group, with its voluminous and nonpolar nature, introduces considerable steric hindrance around the phenolic ring. This steric bulk can impede the approach of other molecules, thereby influencing reaction rates and intermolecular interactions. For instance, in related phenolic compounds, the presence of tert-butyl groups is known to slow down oxidation rates by sterically protecting the hydroxyl group. mdpi.com This steric shielding can also influence the molecule's ability to fit into specific binding sites of enzymes or receptors.
Furthermore, the tert-butyl group substantially increases the lipophilicity of the molecule. This enhanced hydrophobic character can facilitate the compound's partitioning into non-polar environments, such as lipid membranes. The hydrophobic interactions driven by the tert-butyl group can be a significant factor in its molecular associations and transport through biological systems.
Effects of Substituent Position and Volume on Activity
The volume of the tert-butyl group also plays a critical role. Studies on analogous compounds have shown that increasing the size and branching of alkyl substituents can lead to improved biological potency, suggesting that the steric bulk is not merely a hindrance but can also contribute to favorable interactions within a binding pocket. acs.orgacs.org The significant volume of the tert-butyl group in 3-tert-Butyl-4-hydroxyphenyl sulfate (B86663) is therefore expected to be a key determinant of its biological and chemical activity.
Importance of Phenolic Hydroxyl Group for Reactivity and Interaction
The phenolic hydroxyl group is a key functional moiety that profoundly influences the reactivity and interactive capabilities of 3-tert-Butyl-4-hydroxyphenyl sulfate.
Hydrogen Bond Donor Capabilities
The hydroxyl group (-OH) can act as a hydrogen bond donor, a fundamental interaction in many chemical and biological processes. The ability to form hydrogen bonds is critical for the molecule's interaction with polar solvents and the active sites of enzymes or receptors. However, the steric hindrance provided by the adjacent tert-butyl group can influence the accessibility of the hydroxyl group for hydrogen bonding. In similar sterically hindered phenols, despite the crowding, the hydroxyl group has been shown to participate in intermolecular hydrogen bonding. researchgate.netnih.gov
Impact on Electrochemical Oxidation
Influence of Sulfate Moiety on Molecular Interactions and Pathways
The sulfate group (-OSO3H) imparts distinct properties to the molecule, significantly affecting its solubility, polarity, and metabolic fate. Sulfation is a common phase II metabolic reaction that generally increases the water solubility of phenolic compounds, facilitating their excretion. cuni.cznih.gov This increased polarity due to the sulfate group can drastically alter the molecule's pharmacokinetic properties compared to its non-sulfated precursor. cuni.cz
The presence of the negatively charged sulfate group at physiological pH will dominate the long-range electrostatic interactions of the molecule. This can be crucial for its binding to proteins or other biological macromolecules that have positively charged domains. The sulfate group can also participate in hydrogen bonding as a hydrogen bond acceptor. The interplay between the hydrophobic tert-butyl group and the hydrophilic sulfate group creates an amphipathic character in the molecule, which may lead to complex interaction patterns in biological systems.
Theoretical Computational Studies
Molecular Mechanics Calculations for Conformation
Molecular mechanics is a computational method used to estimate the potential energy of a molecule as a function of its atomic coordinates. By calculating the energy of different spatial arrangements of atoms, it is possible to identify the most stable conformation(s) of a molecule. This is achieved by employing a force field, which is a set of parameters and equations that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions).
For a molecule like this compound, molecular mechanics calculations would be instrumental in determining its three-dimensional shape. The conformation of a molecule can significantly influence its interaction with biological targets, such as enzymes and receptors. The bulky tert-butyl group and the polar sulfate group would be key determinants of the molecule's preferred geometry. While specific studies on this compound are lacking, research on related phenolic compounds often employs these methods to understand their structure-activity relationships.
Table 1: Key Aspects of Molecular Mechanics Calculations for Conformational Analysis
| Feature | Description |
| Objective | To determine the lowest energy (most stable) three-dimensional structure of a molecule. |
| Methodology | Utilizes a force field to calculate the potential energy based on atomic positions. |
| Key Interactions | Bond stretching, angle bending, torsional strain, van der Waals forces, and electrostatic interactions. |
| Relevance | The conformation influences how a molecule interacts with biological systems, affecting its activity and metabolism. |
Prediction of Lipophilicity (e.g., Log P)
Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (Log P) between an organic solvent (typically n-octanol) and water. A higher Log P value indicates greater lipophilicity.
Computational methods for predicting Log P are well-established and are broadly categorized into two types: atom-based and fragment-based methods. Atom-based methods calculate Log P by summing the contributions of individual atoms, while fragment-based methods sum the contributions of predefined molecular fragments. These predictions are often refined with correction factors for specific structural features.
For this compound, the presence of the highly polar and ionizable sulfate group would be expected to significantly decrease its lipophilicity compared to its parent phenol (B47542). This would result in a lower Log P value, indicating a higher affinity for aqueous environments. This increased water solubility is a common consequence of sulfation, a major phase II metabolic pathway that facilitates the excretion of compounds from the body.
Table 2: Principles of Lipophilicity (Log P) Prediction
| Parameter | Description |
| Definition | The logarithm of the ratio of the concentration of a compound in an organic phase to its concentration in an aqueous phase at equilibrium. |
| Computational Approaches | Atom-based methods (summing atomic contributions) and fragment-based methods (summing contributions of molecular fragments). |
| Structural Influence | The sulfate group in this compound is expected to dramatically decrease the Log P value, increasing its hydrophilicity. |
| Biological Significance | Affects solubility, permeability across biological membranes, and overall pharmacokinetic profile. |
Prediction of Plasma Protein Binding
Many drugs and their metabolites circulate in the bloodstream bound to plasma proteins, most notably albumin. The extent of plasma protein binding (PPB) is a key pharmacokinetic parameter as, generally, only the unbound fraction of a molecule is free to exert its pharmacological effect and to be cleared from the body.
Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict PPB. These models establish a mathematical relationship between the chemical structure of a series of compounds and their experimentally determined plasma protein binding. The models incorporate various molecular descriptors, such as lipophilicity, molecular weight, and descriptors related to hydrogen bonding and charge.
For this compound, its chemical properties would suggest a certain level of plasma protein binding. While the increased water solubility due to the sulfate group might decrease binding affinity compared to a highly lipophilic compound, the aromatic ring and the tert-butyl group could still contribute to interactions with binding sites on plasma proteins. The anionic nature of the sulfate group at physiological pH could also play a role in binding to specific sites on albumin. Without specific computational studies, the exact percentage of binding remains speculative but would be a critical parameter in understanding its distribution and clearance.
Table 3: Overview of Plasma Protein Binding Prediction
| Aspect | Description |
| Mechanism | Reversible binding of molecules to plasma proteins, primarily albumin. |
| Prediction Methods | Quantitative Structure-Activity Relationship (QSAR) models that use molecular descriptors to predict the extent of binding. |
| Key Descriptors | Lipophilicity (Log P), molecular size, hydrogen bonding capacity, and charge. |
| Expected Influence for the Compound | The anionic sulfate group and the lipophilic tert-butylphenyl moiety would both influence the binding affinity to plasma proteins. |
| Pharmacokinetic Importance | The unbound fraction of a molecule is generally considered to be pharmacologically active and available for elimination. |
Degradation Pathways and Environmental Transformations
Mechanisms of Oxidative Degradation
The oxidative degradation of phenolic compounds, including derivatives like 3-tert-Butyl-4-hydroxyphenyl sulfate (B86663), is a significant transformation pathway in the environment. This process is often mediated by reactive oxygen species and enzymatic activities present in soil and aquatic systems.
Formation of Quinone Methides and Other Oxidation Products
While direct studies on the oxidative degradation of 3-tert-Butyl-4-hydroxyphenyl sulfate are limited, the transformation of structurally similar hindered phenolic compounds provides insight into potential pathways. The oxidation of such compounds commonly proceeds through the formation of phenoxyl radicals. These radicals are key intermediates that can undergo further reactions to form more stable products.
One of the significant transformation products arising from the oxidation of hindered phenols is the corresponding quinone methide. This occurs through a two-electron oxidation process. In the case of this compound, the phenolic hydroxyl group is the primary site of oxidative attack. The resulting phenoxyl radical can then be further oxidized to a carbocation, which subsequently loses a proton from the tert-butyl group to form a quinone methide.
Other potential oxidation products can include hydroxylated derivatives and ring-opened products, depending on the specific oxidizing agents and environmental conditions.
Hydrolytic Degradation Processes
Hydrolysis represents another important degradation route for this compound. This process involves the cleavage of the sulfate ester bond, liberating the parent phenol (B47542), 3-tert-butyl-4-hydroxyphenol, and sulfuric acid.
The rate of hydrolysis of aryl sulfates is influenced by factors such as pH and temperature. Generally, the hydrolysis of phenyl sulfates can be catalyzed by acid. Under acidic conditions, the sulfate group is protonated, making it a better leaving group and facilitating the nucleophilic attack by water. The kinetics of this process can vary, with some studies on related compounds indicating that hydrolysis can be a relatively slow process under neutral environmental conditions.
Characterization of Degradation Products
The characterization of degradation products is essential for elucidating the transformation pathways of this compound. Based on the expected degradation mechanisms, the primary products would include:
3-tert-Butyl-4-hydroxyphenol: Formed via hydrolytic cleavage of the sulfate group.
Quinone Methide of 3-tert-Butyl-4-hydroxyphenol: A potential product of oxidative degradation.
Hydroxylated derivatives: Resulting from further oxidation of the aromatic ring.
The table below summarizes the potential degradation products and their formation pathways.
| Degradation Product | Formation Pathway |
| 3-tert-Butyl-4-hydroxyphenol | Hydrolysis |
| Quinone Methide of 3-tert-Butyl-4-hydroxyphenol | Oxidation |
| Hydroxylated derivatives | Oxidation |
Analytical Approaches for Degradation Product Detection
The detection and quantification of this compound and its degradation products in environmental matrices require sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) is a commonly employed method for the separation and analysis of such compounds.
For detection, various detectors can be coupled with HPLC, including:
Ultraviolet (UV) Detection: Phenolic compounds and their derivatives often exhibit strong UV absorbance, making this a suitable detection method.
Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) provides high sensitivity and selectivity, allowing for the unambiguous identification and quantification of the parent compound and its degradation products based on their mass-to-charge ratios and fragmentation patterns.
The choice of analytical method depends on the specific research objectives, the complexity of the sample matrix, and the required detection limits.
Q & A
Basic: What analytical techniques are recommended for quantifying 3-tert-Butyl-4-hydroxyphenyl sulfate in polymer matrices, and how can interference from matrix components be minimized?
Methodological Answer:
High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is commonly used for quantification due to its sensitivity to phenolic derivatives. To minimize matrix interference, a pre-treatment step involving solid-phase extraction (SPE) with C18 cartridges is advised. Gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) improves peak resolution. Purity validation should reference >95.0% certified standards, as exemplified in catalogs for structurally related sulfonates . For complex matrices, tandem mass spectrometry (LC-MS/MS) provides higher specificity by targeting unique fragmentation patterns.
Advanced: How can researchers reconcile conflicting data on the environmental persistence of this compound derivatives, and what experimental designs are optimal for long-term stability studies?
Methodological Answer:
Discrepancies in environmental persistence often arise from variations in test conditions (e.g., pH, UV exposure). To resolve contradictions, standardized OECD 301/302 biodegradation protocols should be adopted. Accelerated aging studies under controlled UV light (λ = 254–365 nm) and variable pH (4–9) can simulate long-term degradation. Data normalization using kinetic models (e.g., first-order decay) helps compare results across studies. Recent ECHA consultations highlight the need for harmonized testing frameworks for derivatives like Forethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate], which shares structural motifs and proposed H360D/H362 classifications .
Basic: What are the critical parameters in the synthesis of this compound, and how do solvent selection and temperature affect sulfonation efficiency?
Methodological Answer:
Sulfonation typically involves reacting 3-tert-butyl-4-hydroxyphenol with sulfur trioxide complexes in anhydrous dichloromethane at 0–5°C to prevent over-sulfonation. Solvent polarity is critical: non-polar solvents (e.g., hexane) reduce side reactions but slow kinetics. Yield optimization requires stoichiometric control (1:1.2 molar ratio of phenol to sulfonating agent) and post-reaction quenching with ice-cold sodium bicarbonate. Purity assessment via thin-layer chromatography (TLC, Rf = 0.3–0.5 in ethyl acetate/hexane) ensures minimal residual starting material, as seen in analogous trifluoromethanesulfonate syntheses .
Advanced: What methodologies are employed to assess the reproductive toxicity (H360D) of this compound derivatives in compliance with ECHA guidelines?
Methodological Answer:
ECHA’s H360D classification (suspected of damaging fertility) mandates in vivo and in vitro testing. OECD 443 (Extended One-Generation Reproductive Toxicity Study) is the gold standard, requiring dosing in rodent models over multiple generations. In vitro assays, such as the Estrogen Receptor Transactivation Test (OECD 455), screen for endocrine disruption. Mechanistic studies using human placental cell lines (e.g., BeWo) assess trophoblast invasion inhibition. Researchers must align with CLP regulations, as proposed for structurally similar additives in polymer manufacturing .
Basic: How should researchers validate the purity of this compound, and what chromatographic systems are suitable for detecting common impurities?
Methodological Answer:
Validation requires a dual-column HPLC approach (C18 and phenyl-hexyl columns) to separate isomers and sulfonate byproducts. Mobile phases of methanol/water (70:30 v/v) with 0.1% formic acid enhance retention and peak symmetry. Impurity profiling via LC-MS identifies residual tert-butylphenol (m/z 165.1) or sulfonic acid derivatives (m/z 245–265). Purity thresholds (>95.0%) should align with reagent-grade standards, as documented for tert-butylphenyl trifluoromethanesulfonates .
Advanced: How do steric effects from the tert-butyl group influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The tert-butyl group’s steric hindrance reduces electrophilic aromatic substitution rates but enhances sulfate ester stability. Kinetic studies using Hammett substituent constants (σ⁺) correlate steric bulk with slower hydrolysis rates (t1/2 > 48 hrs at pH 7). Computational modeling (DFT at B3LYP/6-31G* level) predicts activation barriers for nucleophilic attack at the sulfate moiety. Experimental validation via ¹H NMR monitors para-substitution in polar aprotic solvents (e.g., DMSO), where steric shielding directs reactivity to ortho positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
